6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

Molecular Property Comparison Structural Differentiation Quality Control

Select 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (CAS 1823551-55-8) to access the unique -NHNO₂ motif that combines electron-withdrawing nitro character with hydrogen-bond-donating N–H capacity—features absent in standard 6-nitronicotinate or 6-aminonicotinate esters. This scaffold enables tautomerism to the nitroimino form, enhancing crystal density and thermal stability critical for insensitive munitions design. The methyl ester handle provides a programmable site for further SAR derivatization or in-situ hydrolysis to a carboxylate MOF linker. Do not substitute with generic pyridinecarboxylates if your application demands the specific hydrogen-bond architecture or energetic signature that only the nitroamino group delivers.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
Cat. No. B8025226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)N[N+](=O)[O-]
InChIInChI=1S/C7H7N3O4/c1-14-7(11)5-2-3-6(8-4-5)9-10(12)13/h2-4H,1H3,(H,8,9)
InChIKeyBJBFURUSYCTTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester: A Versatile Nitroamino‑Pyridine Scaffold for Energetics and Medicinal Chemistry


6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (CAS 1823551-55-8; IUPAC methyl 6-nitramidopyridine-3-carboxylate) is a heterocyclic nitroamine belonging to the class of substituted pyridinecarboxylates. The molecule comprises a pyridine core bearing a nitroamino (-NHNO₂) group at the 6‑position and a methyl ester at the 3‑position, affording a molecular weight of 197.15 g·mol⁻¹ and the SMILES COC(=O)c1ccc(N[N+](=O)[O-])nc1 [1]. This substitution pattern introduces a unique electronic environment that combines the electron‑withdrawing character of the nitro moiety with the hydrogen‑bond‑donating capacity of the amino proton, enabling both coordination chemistry and supramolecular self‑assembly [2]. The compound is typically supplied as a crystalline solid with purity specifications of 95% or higher, making it a reliable building block for structure–activity relationship (SAR) exploration in drug discovery and for the development of novel energetic materials .

Why 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester Cannot Be Substituted by Common Nicotinate Esters


The nitroamino (-NHNO₂) functionality present in 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester imparts a set of physicochemical properties that are absent in both simple 6‑nitronicotinate esters and 6‑aminonicotinate esters. Unlike a plain nitro group, the nitroamino motif can undergo reversible tautomerism to the nitroimino form, generating an extended conjugated system that enhances thermal stability and density—critical metrics for energetic material design [1]. Moreover, the N‑H proton of the nitroamino group acts as a robust hydrogen‑bond donor, enabling the formation of supramolecular networks that can modulate solubility, crystallinity, and even biological target engagement [2]. These features are not recapitulated by methyl 6‑nitronicotinate (which lacks an N‑H donor) or by methyl 6‑aminonicotinate (which carries a more basic, non‑nitrated amine). Consequently, substituting this scaffold with a generic pyridinecarboxylate ester risks loss of the specific hydrogen‑bonding architecture or the unique energetic signature required for the intended application. The quantitative evidence below substantiates why this particular compound must be selected over its closest structural analogs.

Quantitative Differentiation of 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester from Closest Analogs


Molecular Weight and Functional Group Composition Distinguish Methyl 6‑(Nitroamino)nicotinate from Methyl 6‑Nitronicotinate

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester exhibits a molecular weight of 197.15 g·mol⁻¹ and a molecular formula of C₇H₇N₃O₄, as determined by high‑resolution mass spectrometry and reported in authoritative chemical databases [1]. The most structurally similar commercial analog, methyl 6‑nitronicotinate (CAS 54973‑78‑3), possesses a molecular weight of 182.13 g·mol⁻¹ and a formula of C₇H₆N₂O₄ . The 15.02 Da mass difference and the additional nitrogen atom in the target compound reflect the replacement of a nitro (-NO₂) group with a nitroamino (-NHNO₂) group. This compositional divergence is not merely nominal; it directly impacts the compound‘s hydrogen‑bonding capacity and potential for tautomerism.

Molecular Property Comparison Structural Differentiation Quality Control

Hydrogen‑Bond Donor Capacity of the Nitroamino Group Enables Unique Supramolecular Assembly

The nitroamino (-NHNO₂) moiety in the target compound provides one hydrogen‑bond donor (the N‑H proton) and multiple hydrogen‑bond acceptors (the nitro oxygens). In contrast, the nitro (-NO₂) group in methyl 6‑nitronicotinate can only function as a hydrogen‑bond acceptor. This differential hydrogen‑bonding capacity is critical for the formation of intermolecular networks that influence melting point, density, and crystal packing. A recent comprehensive review of nitroamino‑substituted energetic materials highlights that the nitroamino group‘s ability to form both intra‑ and intermolecular hydrogen bonds leads to enhanced thermal stability and density compared to analogous nitro‑substituted compounds [1]. While direct head‑to‑head data for this specific ester are not available, the class‑level inference is robust: the nitroamino functionality consistently elevates hydrogen‑bonding potential relative to simple nitro groups.

Hydrogen Bonding Crystal Engineering Energetic Materials

Nitroamino–Nitroimino Tautomerism Provides a Built‑In Mechanism for Self‑Stabilization and Enhanced Density

The nitroamino group in 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester can undergo a hydrogen‑transfer tautomerization to the nitroimino form (-N=NO₂H). This equilibrium generates an extended conjugated system that promotes molecular planarity, facilitates closer crystal packing, and consequently elevates density—a premier metric for energetic materials. The review by Wang et al. (2023) documents that nitroamino‑to‑nitroimino tautomerism is a general feature of this functional class and is directly responsible for the balanced energy‑safety profile observed in nitroamino‑substituted explosives [1]. Methyl 6‑nitronicotinate, lacking an N‑H proton, cannot engage in this tautomeric equilibrium, thereby forfeiting the associated gains in density and thermal stability.

Tautomerism Energetic Materials Density

Nitramino Ester Platform Enables Energetic Plasticizer Applications Not Achievable with Nitroaromatic Esters

A foundational patent (US 3,031,492) discloses that nitramino esters, as a general class, serve dual functions as plasticizers and energetic components in nitropolymer compositions [1]. Specifically, the patent teaches that nitramino esters can be incorporated into nitrocellulose or polyurethane‑based propellants at levels of 10–40 wt%, contributing to the overall specific impulse without the energy dilution caused by inert commercial plasticizers. While the patent does not individually quantify 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester, it establishes that the nitramino ester substructure is uniquely suited for this dual role. Simple methyl 6‑nitronicotinate, lacking the nitramino linkage, is not described as an energetic plasticizer and would likely exhibit inferior compatibility with nitropolymers due to the absence of the stabilizing hydrogen‑bonding network.

Energetic Plasticizers Solid Propellants Nitrocellulose

Optimal Application Scenarios for 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester


Design of Insensitive Energetic Materials with Enhanced Density

The nitroamino group‘s capacity for hydrogen‑bonding and tautomerization to the nitroimino form makes this compound a valuable building block for the synthesis of next‑generation insensitive munitions. The tautomerism increases molecular planarity and crystal density, while the hydrogen‑bonding network dissipates mechanical stimuli, reducing sensitivity to impact and friction [1]. Researchers at Lawrence Livermore National Laboratory have explicitly targeted amino‑ and nitro‑substituted heterocycles that achieve ≥80% of the power of HMX while maintaining insensitivity [2]. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester, as a nitroamino‑pyridine scaffold, aligns with this design philosophy and can be used to prepare high‑nitrogen heterocyclic salts or as a co‑former in energetic co‑crystals.

Synthesis of High‑Energy Plasticizers for Solid Propellant Formulations

Based on the nitramino ester platform established in US 3,031,492, this compound can be evaluated as an energetic plasticizer in nitrocellulose or polyurethane‑based solid propellants [3]. Its ester functionality ensures compatibility with polymeric binders, while the nitramino group contributes to the overall energy output. Loading levels of 10–40 wt% are suggested by prior art, and the compound‘s moderate molecular weight and polarity may offer favorable migration resistance compared to smaller nitrate esters. This application directly addresses the procurement need for dual‑function additives that replace inert plasticizers and improve propellant performance.

Medicinal Chemistry Scaffold for Selective iNOS or Tyrosine Kinase Inhibition

The 6‑nitroamino‑nicotinate scaffold positions the nitroamino group for key interactions with enzyme active sites. Nitropyridine derivatives are known inhibitors of inducible nitric oxide synthase (iNOS), with substitution at the 4‑ and 6‑positions enhancing potency and isoform selectivity [4]. Furthermore, substituted aminopyridine compounds bearing nitro groups have demonstrated selective tyrosine kinase inhibitory activity, making them candidates for oncology drug discovery [5]. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester provides a versatile intermediate that can be further functionalized via the ester handle to explore SAR around these pharmacological targets.

Precursor for Metal–Organic Frameworks and Coordination Polymers

The presence of both a pyridine nitrogen (potential Lewis base) and a nitroamino group (capable of chelation or hydrogen‑bonding) makes this compound a promising organic linker for the construction of metal–organic frameworks (MOFs) or coordination polymers. The ester group can be hydrolyzed in situ to expose a carboxylate donor, allowing for the creation of porous materials with potential applications in gas storage, catalysis, or energetic materials. The distinct hydrogen‑bonding pattern of the nitroamino motif offers an additional level of structural control not available with simple nitropyridine linkers [1].

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